(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
“(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1955505-93-7 . It has a molecular weight of 201.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Coordination Chemistry and Polymerization
A study by Choi et al. (2015) focused on the synthesis of Co(II) chloride complexes using a series of ligands, including N,N-bis((1H-pyrazol-1-yl)methyl)(cyclohexyl)methanamine and others, to explore their polymerization capabilities. The research found that these complexes, particularly the one involving the cyclohexylamine unit, showed high activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This indicates a potential application in the production of high-quality polymers (Choi et al., 2015).
Synthesis of Pyrazole Derivatives
The work of Alizadeh et al. (2015) introduced a regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a 1,3-dipolar cycloaddition reaction. This method could be applied to synthesize various pyrazole derivatives efficiently, which have potential applications in pharmaceuticals and agrochemicals (Alizadeh et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Kendre et al. (2015) synthesized a new series of compounds by cyclo-condensation reactions involving pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showcasing the potential of such molecules in medical applications (Kendre et al., 2015).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) embarked on synthesizing novel heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities for their anticancer and antimicrobial properties. The study revealed compounds with high potency against various cancer cell lines, offering insights into the development of new anticancer drugs (Katariya et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXSFSVXUHEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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